molecular formula C10H10BrN B1445979 6-Bromo-3-ethyl-1H-indole CAS No. 1360945-68-1

6-Bromo-3-ethyl-1H-indole

Cat. No. B1445979
CAS RN: 1360945-68-1
M. Wt: 224.1 g/mol
InChI Key: ANRGLSVKOGXYMB-UHFFFAOYSA-N
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Description

6-Bromo-3-ethyl-1H-indole is a chemical compound with the IUPAC name 6-bromo-3-ethyl-1H-indole . It has a molecular weight of 224.1 .


Synthesis Analysis

The synthesis of 3-Bromo-1-Ethyl-1H-Indole (BEI) has been reported in the literature. It was synthesized from 1-Methyl-2-phenylindole and N-bromosuccinimide .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-ethyl-1H-indole is 1S/C10H10BrN/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2H2,1H3 .


Chemical Reactions Analysis

6-Bromoindole, an indole derivative, has been reported to undergo palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-3-ethyl-1H-indole include a molecular weight of 224.1 .

Scientific Research Applications

Anti-Influenza Virus Activity

A series of new ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives have been designed and synthesized to evaluate their anti-influenza virus activity in vitro. This suggests potential use in developing treatments for influenza .

Anticancer Properties

3-Bromo-1-Ethyl-1H-Indole has been identified as a potent anticancer agent. Studies suggest it could be used in designing new anti-cancer agents that may provide advantages over current commercial drugs .

Enzyme Inhibition

Indole derivatives have been evaluated as inhibitors for aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes involved in diabetic complications. This highlights their potential in managing diabetes-related conditions .

Pharmacological Activity

Indole derivatives exhibit diverse biological and clinical applications, including significant pharmacological activity. They are of interest due to their therapeutic potential in various treatments .

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-(1-phenylsulfonyl)indole, indicates that it is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed and precautions should be taken to avoid contact with skin and eyes .

Future Directions

Indole derivatives, such as 6-Bromo-3-ethyl-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

6-bromo-3-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRGLSVKOGXYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-ethyl-1H-indole

CAS RN

1360945-68-1
Record name 6-bromo-3-ethyl-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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